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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key experimental findings on the effects of

cannabidiol (CBD) in established preclinical models of psychosis. By presenting quantitative

data, detailed methodologies, and visual representations of experimental workflows and

signaling pathways, this document aims to facilitate the replication and extension of these

pivotal studies.

Quantitative Data Summary
The following tables summarize the core findings from key studies investigating the

antipsychotic-like effects of CBD in various animal models of psychosis.

Table 1: Effect of CBD on MK-801-Induced Prepulse Inhibition (PPI) Deficits
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Study Animal Model
Psychosis
Induction

CBD
Treatment

Key Finding

Long et al.

(2006)

Male C57BL/6J

mice

MK-801 (1

mg/kg, i.p.)
5 mg/kg, i.p.

CBD significantly

reversed the MK-

801-induced

disruption of PPI.

[1][2]

Gomes et al.

(2015)

Male C57BL/6J

mice

Chronic MK-801

(1 mg/kg/day for

28 days, i.p.)

30 and 60

mg/kg/day, i.p.

(from day 6 to

28)

Chronic CBD

treatment

attenuated the

PPI impairment

induced by

chronic MK-801

administration.[3]

[4][5]

Table 2: Effect of CBD on Amphetamine-Induced Prepulse Inhibition (PPI) Deficits

Study Animal Model
Psychosis
Induction

CBD
Treatment

Key Finding

Peres et al.

(2016)
Male Swiss mice

Amphetamine

(10 mg/kg, i.p.)

15, 30, and 60

mg/kg, i.p.

Pretreatment

with CBD

attenuated the

amphetamine-

induced

disruption of PPI.

[6]

Table 3: Effect of CBD on Social Interaction Deficits in a Maternal Immune Activation (MIA)

Model
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Study Animal Model
Psychosis
Induction

CBD
Treatment

Key Finding

Osborne et al.

(2017)

Adult male and

female Sprague-

Dawley rat

offspring

Poly I:C (4

mg/kg, i.v.) on

gestational day

15

10 mg/kg/day,

i.p. for 3 weeks

in adulthood

Chronic CBD

treatment

improved social

interaction

deficits in the

Poly I:C

offspring.[7]

Experimental Protocols
MK-801-Induced Prepulse Inhibition (PPI) Deficit Model
(based on Long et al., 2006)[1][2]

Animals: Male C57BL/6J mice.

Apparatus: Startle response system with a sound-attenuating chamber.

Procedure:

Acclimation: Mice are acclimated to the testing room for at least 1 hour before the

experiment.

Drug Administration:

CBD (5 mg/kg) or vehicle is administered intraperitoneally (i.p.) 20 minutes before the

PPI test.

MK-801 (1 mg/kg) or saline is administered i.p. 5 minutes before the PPI test.

PPI Testing:

Mice are placed in the startle chambers and allowed a 5-minute acclimation period with

a 65 dB background white noise.
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The session consists of a series of trials: pulse-alone trials (120 dB, 40 ms), prepulse-

pulse trials (prepulse of 73, 81, or 89 dB for 20 ms, followed by a 100 ms delay and then

the 120 dB pulse), and no-stimulus trials.

Trials are presented in a pseudorandom order with a variable inter-trial interval.

Data Analysis: The percentage of PPI is calculated as: [1 - (startle response on prepulse-

pulse trial / startle response on pulse-alone trial)] x 100.

Amphetamine-Induced Prepulse Inhibition (PPI) Deficit
Model (based on Peres et al., 2016)[6]

Animals: Male Swiss mice.

Apparatus: Acoustic startle response system.

Procedure:

Drug Administration:

CBD (15, 30, or 60 mg/kg) or vehicle is administered i.p. 30 minutes before

amphetamine.

Amphetamine (10 mg/kg) or saline is administered i.p. 10 minutes before the test.

PPI Testing:

A 5-minute acclimation period with 65 dB background noise.

The test session includes pulse-alone trials (120 dB, 40 ms), prepulse-pulse trials

(prepulses of 73, 81, or 89 dB for 20 ms, 100 ms before the pulse), and no-stimulus

trials.

Data Analysis: PPI is calculated as in the MK-801 model.

Maternal Immune Activation (MIA) Model of Social
Interaction Deficits (based on Osborne et al., 2017)[7]
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Animals: Pregnant Sprague-Dawley rats and their adult offspring.

Procedure:

MIA Induction: On gestational day 15, pregnant dams receive an intravenous (i.v.) injection

of polyinosinic:polycytidylic acid (Poly I:C; 4 mg/kg) or saline.

Offspring Rearing: Pups are weaned on postnatal day 21 and housed in same-sex groups.

CBD Treatment: In adulthood, offspring receive daily i.p. injections of CBD (10 mg/kg) or

vehicle for 3 weeks.

Social Interaction Test:

The test is conducted in a novel, clean cage.

The subject rat is placed in the cage with a novel, same-sex partner rat.

The total time spent in active social interaction (e.g., sniffing, grooming, following) is

recorded for 10 minutes.

Data Analysis: The duration of social interaction is compared between the different treatment

groups.

Visualizations
Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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